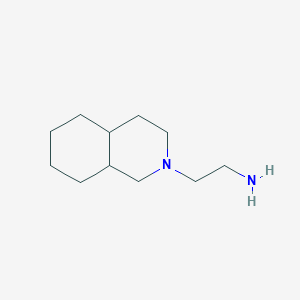![molecular formula C15H24BNO2 B1335923 N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine CAS No. 878197-87-6](/img/structure/B1335923.png)
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, as discussed in the first paper, involves the substitution on ring B of the phenylthiophenyl core structure. Three derivatives were synthesized, with halogenation at the 5-position of the benzylamine moiety. These derivatives were prepared for positron emission tomography (PET) imaging studies related to the serotonin transporter (SERT). The synthesis involved methylation of monomethyl precursors with radio-labeled iodomethane, yielding radiochemical products suitable for in vivo evaluation .
Molecular Structure Analysis
The second paper provides insight into the molecular structure of a related compound, N,N′-dihydroxy-N,N′-dimethylmethanediamine, which was expected to react with phenylboronic acid to form a specific product. However, the reaction led to an unexpected product, and the crystal and molecular structure of the starting material was determined. The structure consists of hydrogen-bonded dimers with exact symmetry, which is significant in understanding the reactivity and interaction of such compounds with boronic acids .
Chemical Reactions Analysis
The reaction of N,N′-dihydroxy-N,N′-dimethylmethanediamine with phenylboronic acid, as mentioned in the second paper, did not yield the expected product, indicating a complex reactivity pattern that could be influenced by the presence of hydrogen bonding and the molecular structure of the reactants. This highlights the importance of understanding the underlying mechanisms of reactions involving dimethylamine derivatives and boronic acids .
Physical and Chemical Properties Analysis
The first paper provides information on the physical and chemical properties of the synthesized derivatives, particularly their affinity for the SERT. The derivatives exhibited high SERT affinity with low nanomolar Ki values, indicating their potential as imaging agents for mapping SERT in the human brain. The in vivo binding specificity was confirmed by displacement studies with citalopram, a potent SERT ligand. The physical properties, such as radiochemical yields and uptake in monkey brain regions, were also evaluated, demonstrating the derivatives' suitability for PET imaging .
The third paper does not directly contribute to the analysis of N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine but provides an example of a synthesis involving a dimethylamine derivative. The product was synthesized via a 1,3-dipolar cycloaddition reaction and characterized by NMR spectroscopy, elemental analysis, and mass spectrometry, which are important techniques for determining the structure and purity of such compounds .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Conformational Analysis: The compound has been used in the synthesis of boric acid ester intermediates with benzene rings, confirmed through FTIR, NMR spectroscopy, and mass spectrometry. These compounds were further analyzed using X-ray diffraction and Density Functional Theory (DFT), showing consistency between DFT optimized molecular structures and crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Fluorescence Probes for Detection
- Fluorescence Probes for Hydrogen Peroxide Detection: A series of boronate ester fluorescence probes incorporating this compound have been synthesized for detecting hydrogen peroxide (H2O2). These probes displayed various fluorescence responses towards H2O2, demonstrating the importance of an electron-withdrawing or electron-donating group in these systems (Lampard et al., 2018).
Enhanced Brightness in Nanoparticles
- Emission-Tuned Nanoparticles: The compound has been used in the creation of heterodifunctional polyfluorenes for stable nanoparticles with bright fluorescence emission. These particles have shown quantum yields as high as 84% and their fluorescence brightness can be tuned to longer wavelengths by energy transfer to the perylene monoimide dye (Fischer et al., 2013).
Development of Novel Compounds
- Synthesis of Novel 1,3-Dithiolane Compound: A novel compound involving this chemical was synthesized, indicating potential for diverse chemical applications. The structure of the novel compound was confirmed through NMR and X-ray diffraction analyses (Zhi-we, 2014).
Fluorescence Imaging and Photocytotoxicity
- Near-Infrared Fluorescent Probe for Imaging: A novel near-infrared fluorescence probe incorporating the compound has been developed for imaging in living cells and zebrafish, demonstrating its utility in fluorescence off-on probe applications (Tian et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)11-17(5)6/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATLWVSJANHADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392691 | |
| Record name | N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
CAS RN |
878197-87-6 | |
| Record name | N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

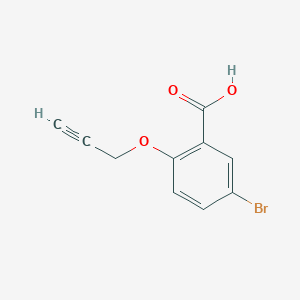
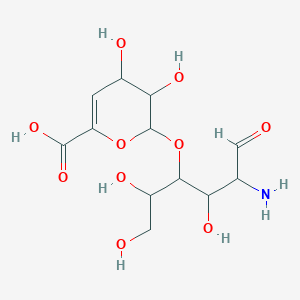
![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
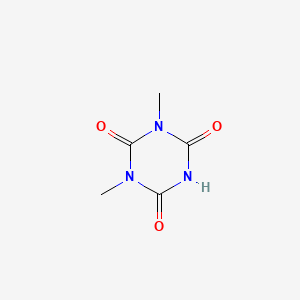
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
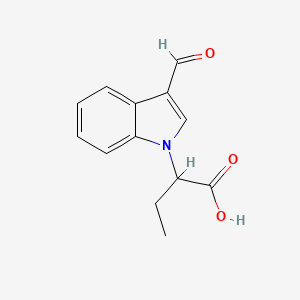
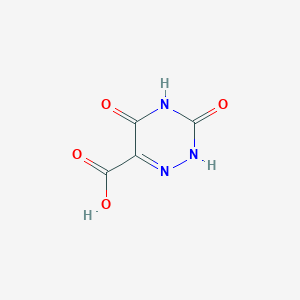
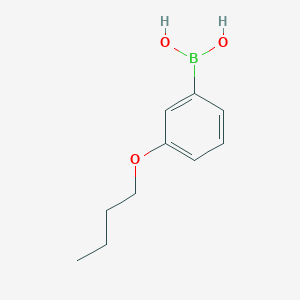
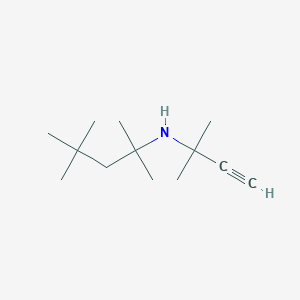

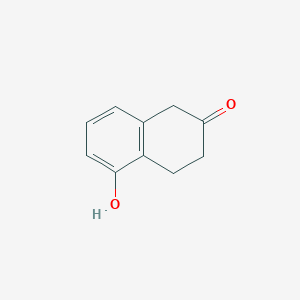
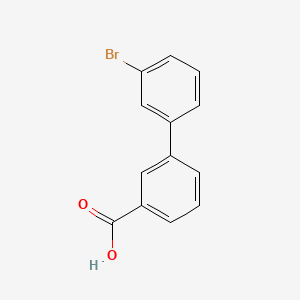
![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)
